Unii-E4C3xgz4U7
    Unii-E4C3xgz4U7
        High affinity NK1 receptor antagonist (IC50 = 0.19 nM at human NK1 receptors). Selective (>300-fold) over h-NK2 and h-NK3 receptors. Exhibits anxiolytic and antidepressant-like effects. Orally active.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        188923-01-5    
    
    
        VCID:
        
        VC0004800    
        
        InChI:
        
        InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1    
    
        
        SMILES:
        
        CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl    
    
        
        Molecular Formula:
        
        C26H29ClF7N5O2    
    
        
        Molecular Weight:
        
        612.0 g/mol    
    
Unii-E4C3xgz4U7
CAS No.: 188923-01-5
Cat. No.: VC0004800
Molecular Formula: C26H29ClF7N5O2
Molecular Weight: 612.0 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | High affinity NK1 receptor antagonist (IC50 = 0.19 nM at human NK1 receptors). Selective (>300-fold) over h-NK2 and h-NK3 receptors. Exhibits anxiolytic and antidepressant-like effects. Orally active. | 
|---|---|
| CAS No. | 188923-01-5 | 
| Molecular Formula | C26H29ClF7N5O2 | 
| Molecular Weight | 612.0 g/mol | 
| IUPAC Name | 1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride | 
| Standard InChI | InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1 | 
| Standard InChI Key | VZBKOBSSEVXFNF-QIRDZIKRSA-N | 
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | 
| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | 
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl | 
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